molecular formula C17H26ClNO3 B014869 Levobunolol HCl CAS No. 27867-05-6

Levobunolol HCl

Cat. No. B014869
CAS RN: 27867-05-6
M. Wt: 327.8 g/mol
InChI Key: DNTDOBSIBZKFCP-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levobunolol is a beta-adrenergic antagonist used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is used as the hydrochloride salt .


Synthesis Analysis

One of the synthesis routes of Levobunolol involves the reaction of 5-Hydroxy-7-tetralone with epichlorohydrin at reflux temperature to afford 5-(3-chloro-2-hydroxypropoxy)-7-tetralone. The resulting compound is then condensed with butylamine in refluxing alcohol .


Molecular Structure Analysis

Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . The molecular formula of Levobunolol is C17H25NO3 . When it is used as the hydrochloride salt, the molecular formula becomes C17H26ClNO3 .


Chemical Reactions Analysis

Levobunolol is the pure L-enantiomer of bunolol and has more than 60 times the pharmacological activity of D-bunolol . It is used as the hydrochloride, which is obtained by combining equimolar amounts of levobunolol and hydrochloric acid .


Physical And Chemical Properties Analysis

Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . The molecular weight of Levobunolol is 291.4 g/mol . When it is used as the hydrochloride salt, the molecular weight becomes 327.8 g/mol . Levobunolol hydrochloride melts at 209 to 211 °C (408 to 412 °F) and is soluble in water and methanol and slightly soluble in ethanol .

Scientific Research Applications

  • Treatment of Open-Angle Glaucoma and Ocular Hypertension : Levobunolol-HCl, a β2-adrenergic receptor antagonist, is commonly used in ophthalmic preparations for treating open-angle glaucoma. It effectively reduces intraocular pressure (IOP) and maintains ocular-hypotensive effects (Hashimoto, Aragane, & Kawada, 2006).

  • Effects on Ocular Pulsatile Flow : Levobunolol 0.5% has been shown to decrease IOP and increase ocular pulsatile flow in both glaucomatous and healthy eyes (Bosem, Lusky, & Weinreb, 1992).

  • Assay in Human Serum : The drug can be traced in biological fluids like human serum using sensitive methods like the SW-AdCSV method, demonstrating its applicability in pharmacokinetics and drug monitoring (Ghoneim et al., 2014).

  • Long-Term Treatment Efficacy : Levobunolol has been affirmed as an effective long-term treatment for glaucoma, reducing mean IOP significantly (Berson et al., 1985).

  • Vasodilatory Mechanism : It may relax rabbit ciliary artery by blocking Ca(2+) entry through non-voltage-dependent Ca(2+) channels or changing the Ca(2+) sensitivity of vascular smooth muscle cells (Dong, Ishikawa, Wu, & Yoshitomi, 2007).

  • Optimized Ophthalmic Formulations : Optimized Levobunol HCl occusert formulations with specific concentrations of HPMC have been found to be efficacious, reliable, and clinically safe for glaucoma treatment (Pandey, Mali, Sachdeva, & Ramesh, 2011).

  • Encapsulation in Microparticles : Levobunolol HCl can be encapsulated in poly (α-caprolactone) microparticles for use as an anti-glaucomatous drug in the eye, enhancing its delivery and efficacy (Karataş, Sonakin, Kilicarslan, & Baykara, 2009).

  • Comparative Efficacy with Other Drugs : Levobunolol has been compared with timolol, another beta-adrenoceptor antagonist, showing similar effectiveness and safety for the long-term control of intraocular pressure (Berson, Cohen, Foerster, Lass, Novack, Duzman, et al., 1985).

  • Application in In-situ Gels : Development and optimization of Levobunolol Hydrochloride In-situ Gel for glaucoma treatment have shown increased contact time, controlled release, reduced frequency of administration, and greater therapeutic efficacy (Pandey, 2010).

  • Potential for Systemic Delivery : Levobunolol has been found to have a high skin permeation potential, indicating its capability for systemic delivery via the transdermal route (Ghosh, Chiao, & Gokhaie, 1992).

Safety And Hazards

Levobunolol is not useful for the treatment of closed-angle glaucoma . The most common side effect is eye irritation felt as stinging or burning, which occurs in up to a third of patients. Blepharoconjunctivitis occurs in up to 5% of patients. Rarer adverse effects include keratitis, edema and increased lacrimation . Levobunolol hydrochloride does not have significant local anesthetic (membrane-stabilizing) or intrinsic sympathomimetic activity. Beta-adrenergic receptor blockade reduces cardiac output in both healthy subjects and patients with heart disease .

properties

IUPAC Name

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423567
Record name (+) -Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Bunolol Hydrochloride

CAS RN

27867-05-6
Record name Dextrobunolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+) -Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROBUNOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobunolol HCl
Reactant of Route 2
Reactant of Route 2
Levobunolol HCl
Reactant of Route 3
Reactant of Route 3
Levobunolol HCl
Reactant of Route 4
Reactant of Route 4
Levobunolol HCl
Reactant of Route 5
Reactant of Route 5
Levobunolol HCl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levobunolol HCl

Citations

For This Compound
146
Citations
D Sachdeva, A Bhandari - Journal of Pharmaceutical Sciences …, 2011 - search.proquest.com
… In this present work Levobunolol HCl ophthalmic inserts were prepared and evaluated for their physicochemical properties like thickness, tensile strength, uniformity of the weight, drug …
A Karataş, Ö Sonakin, M KiliÇarslan… - Journal of …, 2009 - Taylor & Francis
… In this study, microparticles were loaded with levobunolol HCl (L-HCl) to increase the drug's residence time in the eye, thereby reducing wastage and minimizing side effects. …
AH Bloom, JE Grunwald, JC DuPont - Current eye research, 1997 - Taylor & Francis
Purpose. To determine the effect of one week of topical treatment with levobunolol HCl 0.5% on the retinal circulation of normal subjects. Methods. Fifteen healthy volunteers with no …
A Pandey, PY Mali, D Sachdeva, DK Patel… - Int J Pharm Biol …, 2010 - researchgate.net
… have developed Levobunolol HCl in-situ gelling ophthalmic delivery system. Levobunolol HCl is a … Therefore, our aim to develop and optimize Levobunolol HCl insitu gel for glaucoma …
Number of citations: 30 www.researchgate.net
MM Ghoneim, MK Abdel-Azzem… - Journal of the Brazilian …, 2014 - SciELO Brasil
… for trace quantitation of levobunolol HCl in bulk form, … × 10-10 mol L-1 levobunolol HCl (in spiked human serum) … associated with formulation of levobunolol HCl and from some …
Number of citations: 10 www.scielo.br
A Karataş, Ö Sonakin, M Kiliçarslan… - Turkish Journal of …, 2010 - search.ebscohost.com
In this study, the effects of stirring rates (8000, 9500, 13500 rpm) and drug: polymer ratios (1: 25, 4: 25, 6: 25) on the pharmaceutical characteristics of Levobunolol HCl-loaded poly (e-…
Y Hashimoto, Y Aragane… - The Journal of …, 2006 - Wiley Online Library
… 72 h after the application, only levobunolol-HCl … % levobunolol-HCl gave a positive reaction (in the ICDRG classification, +?), and 72 h after the application, 10% and 1% levobunololHCl …
A KARATAŞ, Ö SONAKIN, M KILIÇARSLAN… - Turk J. Pharm …, 2010 - researchgate.net
In this study, the effects of stirring rates (8000, 9500, 13500 rpm) and drug: polymer ratios (1: 25, 4: 25, 6: 25) on the pharmaceutical characteristics of Levobunolol HCl-loaded poly (s-…
Number of citations: 6 www.researchgate.net
N Kumar, R Aggarwal, MK Chauhan - Future Journal of Pharmaceutical …, 2020 - Springer
… Levobunolol HCl (hydrochloric acid) is more than 60 times more potent in its beta-blocking activity than its dextro-isomer (bunolol). Many studies have shown that the levobunolol shows …
M KM, GT Kulkarni - chronotherapyjournal.net
… to develop ocular inserts of levobunolol HCl using ethyl cellulose … The FTIR spectrum of pure levobunolol HCl (Fig 1a) showed the … between levobunolol HCl and the selected polymers. …
Number of citations: 5 www.chronotherapyjournal.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.